molecular formula C12H15N3O2S B6105331 N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide

N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide

Katalognummer B6105331
Molekulargewicht: 265.33 g/mol
InChI-Schlüssel: ODJMKINTGVVZOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors and is involved in various physiological processes such as inflammation, immune response, and neurotransmission. The selective inhibition of the P2Y6 receptor by MRS2578 has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Wirkmechanismus

N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide selectively inhibits the P2Y6 receptor by binding to the allosteric site of the receptor. This binding prevents the activation of the receptor by its natural ligand, UDP, and reduces downstream signaling pathways such as the activation of phospholipase C and the release of intracellular calcium. The selective inhibition of the P2Y6 receptor by this compound does not affect other purinergic receptors such as P2Y1, P2Y2, P2Y4, and P2Y12.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific disease model and the tissue or cell type being studied. In cancer, the inhibition of the P2Y6 receptor by this compound reduces tumor growth and metastasis by inhibiting angiogenesis, reducing cell proliferation, and inducing apoptosis. In inflammation, the inhibition of the P2Y6 receptor by this compound reduces the recruitment of immune cells to the site of inflammation by inhibiting chemotaxis and cytokine production. In neurological disorders, the inhibition of the P2Y6 receptor by this compound reduces neuroinflammation by inhibiting microglial activation and cytokine production.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide in lab experiments are its high selectivity for the P2Y6 receptor, its well-characterized mechanism of action, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments are its low solubility in aqueous solutions, its potential off-target effects on other purinergic receptors, and its potential toxicity in vivo.

Zukünftige Richtungen

The future directions for the research on N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide include the development of more potent and selective P2Y6 receptor antagonists, the elucidation of the downstream signaling pathways affected by the inhibition of this receptor, and the investigation of its potential therapeutic applications in other diseases such as cardiovascular disease, diabetes, and autoimmune disorders. Additionally, the use of this compound in combination with other chemotherapeutic agents or immunotherapies may enhance its efficacy and reduce potential toxicities.

Synthesemethoden

The synthesis of N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide involves the reaction of 2-methyl-1H-imidazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methanesulfonyl chloride to yield the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.

Wissenschaftliche Forschungsanwendungen

N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the P2Y6 receptor has been shown to play a role in tumor growth and metastasis. The selective inhibition of this receptor by this compound has been shown to reduce tumor growth and metastasis in animal models of breast cancer, lung cancer, and melanoma. In inflammation, the P2Y6 receptor is involved in the recruitment of immune cells to the site of inflammation. The inhibition of this receptor by this compound has been shown to reduce inflammation in animal models of arthritis, colitis, and asthma. In neurological disorders, the P2Y6 receptor is involved in microglial activation and neuroinflammation. The inhibition of this receptor by this compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.

Eigenschaften

IUPAC Name

N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-10-13-7-8-15(10)12-5-3-11(4-6-12)9-14-18(2,16)17/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJMKINTGVVZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.